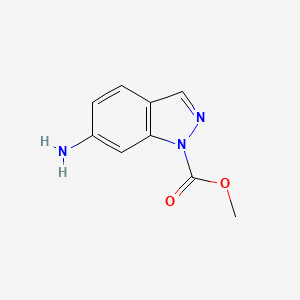

methyl 6-amino-1H-indazole-1-carboxylate

説明

特性

分子式 |

C9H9N3O2 |

|---|---|

分子量 |

191.19 g/mol |

IUPAC名 |

methyl 6-aminoindazole-1-carboxylate |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-4-7(10)3-2-6(8)5-11-12/h2-5H,10H2,1H3 |

InChIキー |

OUTMWJMXIGYKLH-UHFFFAOYSA-N |

SMILES |

COC(=O)N1C2=C(C=CC(=C2)N)C=N1 |

正規SMILES |

COC(=O)N1C2=C(C=CC(=C2)N)C=N1 |

製品の起源 |

United States |

methyl 6-amino-1H-indazole-1-carboxylate chemical properties

Chemical Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 6-amino-1H-indazole-1-carboxylate (CAS: 500881-33-4) represents a specialized "privileged scaffold" in modern drug discovery.[1] Unlike the more common 3-aminoindazoles used in kinase inhibitors (e.g., Pazopanib, Axitinib), the 6-amino-1-carboxylate variant offers a unique vector for extending chemical space into the solvent-exposed regions of a binding pocket while maintaining a rigid, planar bicyclic core.

This guide analyzes the molecule not merely as a catalog item but as a dynamic intermediate. Its utility lies in the orthogonal reactivity of its three functional centers: the nucleophilic exocyclic amine at C6, the electrophilic carbamate at N1, and the C-H bond at C3 available for late-stage functionalization.

Physicochemical Profile & Structural Analysis[1]

The molecule is an amphoteric system. The indazole core is electron-deficient due to the N1-carboxylate electron-withdrawing group (EWG), which significantly alters the pKa of the C6-amine compared to a standard aniline.

Key Properties Table[1]

| Property | Value / Description | Source/Note |

| CAS Number | 500881-33-4 | Verified Registry |

| Molecular Formula | C₉H₉N₃O₂ | - |

| Molecular Weight | 191.19 g/mol | - |

| Appearance | Off-white to pale yellow solid | Typical for aminoindazoles |

| Predicted LogP | ~1.2 - 1.5 | Lipophilic, suitable for CNS penetration |

| pKa (C6-NH₂) | ~3.0 - 3.5 (Predicted) | Lower than aniline (4.[1]6) due to N1-EWG |

| Solubility | DMSO, DMF, MeOH, DCM | Poor in water; moderate in Et₂O |

| H-Bond Donors | 1 (Exocyclic NH₂) | - |

| H-Bond Acceptors | 4 (N1, N2, C=O, O-Me) | - |

Structural Dynamics

The N1-methoxycarbonyl group serves two critical functions:

-

Protecting Group: It masks the acidic pyrrole-like nitrogen (N1), preventing non-specific binding or polymerization.

-

Electronic Tuner: It pulls electron density from the benzene ring, deactivating the C6-amine. This makes the amine less prone to oxidation but also less nucleophilic, requiring stronger electrophiles for functionalization.

Synthetic Routes & Regiocontrol[1][2][3]

The synthesis of N1-substituted indazoles is plagued by the "N1 vs. N2" regioselectivity problem. The indazole tautomeric equilibrium favors N1-H thermodynamically, but alkylation/acylation can yield mixtures.

Strategic Analysis: The "Nitro-First" Approach

Direct acylation of 6-aminoindazole is risky because the exocyclic amine competes with the indazole nitrogen.[1] A superior strategy involves N-acylation of 6-nitroindazole followed by selective reduction.[1]

Why this works:

-

Chemo-selectivity: The nitro group is inert to methyl chloroformate.[1]

-

Regio-selectivity: Under thermodynamic control (or specific base catalysis), the N1-acylated product is favored over N2 due to the minimization of steric clash with the C7 proton and the "lone pair repulsion" effect at N2.

Synthesis Workflow Diagram

Caption: Two-step synthesis strategy prioritizing N1-regioselectivity via nitro-precursor acylation.

Experimental Protocols

Step 1: Regioselective N1-Acylation

Objective: Install the methyl carboxylate on the 6-nitroindazole core.[1]

-

Setup: Charge a dry 3-neck flask with 6-nitroindazole (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C under N₂.

-

Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir for 30 min at 0°C until gas evolution ceases and the anion forms (often a deep red/orange solution).

-

Acylation: Add methyl chloroformate (1.2 eq) dropwise. Maintain temp < 5°C.

-

Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC/LCMS.

-

Checkpoint: The N1-product is usually less polar than the N2-isomer.[1]

-

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc) is required to remove any trace N2-isomer.[1]

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the amine without cleaving the carbamate.

-

Setup: Dissolve the nitro-intermediate in MeOH/THF (1:1).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 4–12 hours.

-

Note: Avoid strong acids or high temperatures to prevent carbamate hydrolysis.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Isolation: The product, methyl 6-amino-1H-indazole-1-carboxylate , is obtained as an off-white solid.[1]

Reactivity Profile & Functionalization[1][3]

This molecule is a "chemical chameleon," capable of reacting at three distinct sites depending on conditions.

Reactivity Map[1]

Caption: Orthogonal reactivity map showing the three primary sites for chemical modification.

Critical Considerations

-

C6-Amine Acylation: Due to the electron-withdrawing N1-carboxylate, the C6-amine is less nucleophilic than typical anilines.[1] Coupling reactions may require high-activity coupling agents (e.g., HATU, POCl₃ activation) or acid chlorides.

-

Carbamate Stability: The methyl carbamate is generally stable to acidic conditions (e.g., TFA used for Boc-deprotection elsewhere in a molecule) but is labile to basic conditions (NaOH, LiOH). This allows it to serve as a protecting group that is removed at the very end of a synthesis sequence.

-

C3-Halogenation: The C3 position is the most electron-rich carbon on the heterocyclic ring.[1] Treatment with NIS (N-iodosuccinimide) readily yields the 3-iodo derivative, a gateway to Suzuki couplings for library expansion.

Safety & Handling (MSDS Summary)

-

Hazards: Treat as a potential skin sensitizer and irritant (H315, H319). As an aniline derivative, potential genotoxicity cannot be ruled out without specific data; handle with high containment.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation (browning) upon air exposure.

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk), and acid chlorides (uncontrolled reaction).

References

-

Synthesis of Indazoles: Liskon Biological. "Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole." Accessed Feb 2026.

-

Regioselectivity in Indazoles: Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole." 2024.[3][4]

-

Indazole Scaffolds in Drug Discovery: National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."

-

Chemical Properties Database: EPA CompTox Chemicals Dashboard. "Methyl 4-amino-1H-indazole-6-carboxylate Properties" (Analogous Structure Data).

-

Commercial Availability & CAS: BLD Pharm. "Methyl 6-amino-1H-indazole-1-carboxylate CAS 500881-33-4."[1][5][6]

Sources

- 1. 1823317-86-7|Methyl 6-methyl-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. 6-[5-(DIFLUOROMETHYL)-3-THIENYL]PYRIMIDINE-2,4-DIOL,6-[5-(hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylic acid Suppliers & Manufacturers [chemicalregister.com]

- 6. 500881-33-4|Methyl 6-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

Physicochemical Characteristics of Methyl 6-amino-1H-indazole-1-carboxylate

This guide outlines the physicochemical profile, synthesis, and experimental utility of methyl 6-amino-1H-indazole-1-carboxylate (CAS 500881-33-4). It is designed for medicinal chemists and process scientists utilizing this intermediate as a controlled scaffold for drug discovery, particularly in the development of kinase inhibitors where the indazole core is a privileged structure.

Technical Monograph & Experimental Guide

Executive Summary

Methyl 6-amino-1H-indazole-1-carboxylate is a bifunctional heterocyclic building block featuring a reactive primary amine at position C6 and a methyl carbamate protecting group at position N1. Unlike the free 6-aminoindazole, this N1-protected derivative offers distinct regiochemical control. The carbamate moiety effectively masks the N1-H, preventing competitive alkylation or arylation at the pyrazole nitrogen, while simultaneously modulating the electron density of the benzene ring. This molecule is a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., analogs of Pazopanib) and other bioactive indazoles.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the N1-isomer.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Context |

| IUPAC Name | Methyl 6-amino-1H-indazole-1-carboxylate | Unambiguous identifier |

| CAS Number | 500881-33-4 | Primary registry ID |

| Molecular Formula | C | - |

| Molecular Weight | 191.19 g/mol | Monoisotopic mass: 191.069 |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Melting Point | 130–145 °C (Predicted range) | Lower than parent 6-aminoindazole (mp ~206°C) due to loss of intermolecular H-bonding at N1.[1] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | High solubility in polar aprotic solvents. |

| Water Solubility | Low (< 0.5 mg/mL) | Lipophilic carbamate dominates. |

| pKa (Acid) | ~14 (Amine H) | The N1-H is capped; amide H is non-acidic. |

| pKa (Base) | ~3.5 (Aniline nitrogen) | Reduced basicity compared to aniline due to electron-withdrawing indazole core. |

| LogP | 1.1 – 1.4 | Moderate lipophilicity; suitable for cell-permeable intermediates. |

Structural Logic & Regiochemistry

The "1-carboxylate" designation confirms the N1-acylation . Indazoles exist in a tautomeric equilibrium (1H vs. 2H), but acylation with chloroformates under basic conditions kinetically and thermodynamically favors the N1-position due to the "lone pair effect" and steric factors.

-

N1-Carbamate: Stable to weak acids and hydrogenolysis; hydrolyzable by strong base (NaOH/MeOH).

-

C6-Amine: Remains nucleophilic, available for amide coupling, reductive amination, or diazotization.

Synthesis & Experimental Protocol

The synthesis requires a two-step sequence starting from commercially available 6-nitroindazole .[2] Direct carboxylation of 6-aminoindazole is risky due to potential bis-acylation (at both N1 and the exocyclic amine). Therefore, the "Protection-Reduction" route is the industry standard for high fidelity.

Diagram 1: Synthetic Pathway

Caption: Two-step synthesis ensuring regioselective N1-protection followed by chemoselective reduction.

Detailed Protocol

Step 1: Synthesis of Methyl 6-nitro-1H-indazole-1-carboxylate

Rationale: The N1-proton is the most acidic site (pKa ~13.8). Using a mild base deprotonates N1, allowing nucleophilic attack on methyl chloroformate.

-

Setup: Charge a dry flask with 6-nitroindazole (1.0 eq) and anhydrous THF (10 vol).

-

Activation: Add Triethylamine (1.2 eq) or NaH (1.1 eq, 60% dispersion) at 0°C. Stir for 30 min.

-

Acylation: Dropwise add Methyl Chloroformate (1.1 eq) while maintaining temperature < 5°C.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS (Disappearance of SM).

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine. Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from Ethanol or use flash chromatography (Hex/EtOAc) if necessary.

Step 2: Reduction to Methyl 6-amino-1H-indazole-1-carboxylate

Rationale: The carbamate ester is sensitive to strong nucleophiles and high temperatures. Catalytic hydrogenation is preferred over acidic metal reductions (SnCl2/HCl) to prevent ester hydrolysis.

-

Setup: Dissolve the nitro-intermediate (from Step 1) in MeOH or EtOAc (10 vol).

-

Catalyst: Add 10% Pd/C (5–10 wt% loading).

-

Hydrogenation: Stir under H

atmosphere (balloon pressure or 1–3 bar) at RT for 4–12 hours. -

Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Result: The title compound is obtained as an off-white solid. Store at 2–8°C (amine oxidation risk).

Spectroscopic Validation

To validate the structure, look for these diagnostic signals.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

-

4.05 ppm (s, 3H): Distinct singlet for the N1-COOCH

-

5.50–6.00 ppm (bs, 2H): Broad singlet for the -NH

- 8.30–8.50 ppm (s, 1H): The H3 proton of the indazole ring. This proton is deshielded by the adjacent N1-carboxylate.

- 7.50 ppm (d, 1H): H4 proton (doublet).

- 6.70 ppm (dd, 1H): H5 proton (doublet of doublets).

- 7.80 ppm (d, 1H): H7 proton. Note: In N1-substituted indazoles, H7 is often shifted downfield due to the "peri-effect" of the carbonyl oxygen.

-

4.05 ppm (s, 3H): Distinct singlet for the N1-COOCH

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion: [M+H]

= 192.2 -

Fragment: Loss of -OCH

(31 Da) or -COOCH

Applications in Drug Discovery

This molecule serves as a "masked" aniline.

Diagram 2: Utility Decision Tree

Caption: Strategic utility of the N1-protected scaffold in medicinal chemistry.

-

Regiocontrol: If you react free 6-aminoindazole with an electrophile, you risk reaction at N1. Using this carbamate forces reaction exclusively at the exocyclic amine.

-

Solubility: The methyl carbamate disrupts the strong crystal lattice of the parent indazole, often improving solubility in organic solvents during synthesis.

-

Deprotection: The N1-COOMe group can be removed at the end of the synthesis using NaOH/MeOH or K

CO

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer (Aniline derivative).

-

Storage: Keep refrigerated (2–8°C) under inert atmosphere (Ar/N

). Oxidation of the amine leads to browning. -

Incompatibility: Avoid strong acids (protonation of amine) and strong bases (hydrolysis of carbamate) unless intended.

References

-

BLD Pharm. Product Monograph: Methyl 6-amino-1H-indazole-1-carboxylate (CAS 500881-33-4). Retrieved from

- Kym, P. R., et al. "Screening of Indazole Inhibitors." Journal of Medicinal Chemistry, 2006.

-

European Patent Office. Preparation of Indazole Derivatives as Kinase Inhibitors. EP 3956322 B1. Retrieved from

-

ChemicalBook. Synthesis of 6-Aminoindazole from 6-Nitroindazole. Retrieved from

-

Enamine. Methyl 1H-imidazole-1-carboxylate Reagent Guide. (Analogous chemistry for N-carboxylation). Retrieved from

Sources

CAS number and IUPAC name for methyl 6-amino-1H-indazole-1-carboxylate

An In-depth Technical Guide to Methyl 6-amino-1H-indazole-1-carboxylate: A Cornerstone for Modern Drug Discovery

Executive Summary: The indazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Among its many derivatives, the 6-amino-1H-indazole framework is a particularly valuable building block, especially in the development of novel anticancer agents.[3] This guide provides a comprehensive technical overview of methyl 6-amino-1H-indazole-1-carboxylate, a key exemplar of this chemical class. We will delve into its fundamental properties, robust synthetic strategies, critical applications in drug development, particularly as an inhibitor of oncogenic pathways, and detailed protocols for its experimental evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecule.

Core Compound Identification and Physicochemical Properties

Methyl 6-amino-1H-indazole-1-carboxylate is a specific isomer within the 6-amino-indazole family. Precise identification is critical, as functional group placement dramatically influences chemical reactivity and biological activity.

IUPAC Name: methyl 6-amino-1H-indazole-1-carboxylate

While a dedicated CAS Number for this specific 1-carboxylate isomer is not prominently indexed, its isomers are well-documented and serve as important reference points:

-

Methyl 6-amino-1H-indazole-3-carboxylate: CAS 851652-52-3[1]

-

Methyl 6-amino-1H-indazole-7-carboxylate: CAS 73907-98-9[4]

The structural and physicochemical properties of methyl 6-amino-1H-indazole-1-carboxylate are summarized below. The quantitative data is representative of the C₉H₉N₃O₂ molecular formula, drawing from closely related isomers.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃O₂ | [1][4] |

| Molecular Weight | 191.19 g/mol | [1][4] |

| Physical Form | White to yellow or brown powder/crystals | |

| Topological Polar Surface Area (TPSA) | 81 Ų | [4] |

| LogP (Octanol-Water Partition) | 0.93 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 1 |[4] |

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bioisostere of the natural indole nucleus, is a cornerstone of modern drug design.[2] Its unique electronic properties and ability to form critical hydrogen bonds allow it to interact with a wide range of biological targets. This has led to its incorporation into several highly successful, FDA-approved drugs, demonstrating its clinical significance.[1][2]

-

Pazopanib & Axitinib: Potent tyrosine kinase inhibitors used in cancer therapy.[1]

-

Granisetron: A selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][2]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[1]

Caption: The versatile indazole scaffold is a key component in multiple FDA-approved drugs.

Synthetic Strategies and Methodologies

The synthesis of methyl 6-amino-1H-indazole-1-carboxylate requires a strategic, multi-step approach that controls regioselectivity at the N1 position while transforming a precursor functional group into the C6-amino moiety. The most common and reliable route involves the N-acylation of a nitro-indazole intermediate followed by nitro group reduction.[1]

Rationale for Synthetic Choices:

-

Starting Material: 6-nitro-1H-indazole is a commercially available and logical precursor. The nitro group serves as a stable placeholder that can be cleanly reduced to the desired amine in a late-stage step.

-

N1-Carboxylation: Introducing the methyl carboxylate group onto the N1 nitrogen before nitro reduction is critical. This step "protects" the N1 position and ensures the desired regiochemistry. Reacting 6-amino-1H-indazole directly with methyl chloroformate could lead to a mixture of N1, N2, and N6-acylated products.

-

Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using metals like iron powder in an acidic medium are standard, high-yield methods for converting an aromatic nitro group to an amine without affecting the indazole core or the ester.[1]

Workflow: Synthesis of Methyl 6-amino-1H-indazole-1-carboxylate

Caption: A robust two-step synthetic pathway to the target compound.

Biological Applications & Mechanism of Action

The 6-amino-indazole scaffold is a powerful pharmacophore for developing anticancer agents.[3][5] Its derivatives are frequently designed to inhibit key enzymes in oncogenic pathways that promote tumor growth and immune evasion.

Primary Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)

A major focus of 6-amino-indazole research is the inhibition of IDO1.[6][7] IDO1 is an immunosuppressive enzyme overexpressed by many tumors.

-

Mechanism: IDO1 catabolizes the essential amino acid tryptophan into kynurenine.[7]

-

Consequence: Tryptophan depletion and the accumulation of kynurenine in the tumor microenvironment suppress the activity of tumor-infiltrating immune cells, particularly T-cells, allowing the cancer to evade immune destruction.

-

Therapeutic Strategy: By inhibiting IDO1, 6-amino-indazole derivatives block kynurenine production, thereby restoring the anti-tumor immune response. This makes them promising candidates for cancer immunotherapy, both as monotherapies and in combination with other treatments.[6][7]

Caption: Mechanism of IDO1 inhibition by 6-amino-indazole derivatives to reverse tumor-induced immune suppression.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

To validate the biological activity of newly synthesized compounds like methyl 6-amino-1H-indazole-1-carboxylate, a cell-based IDO1 inhibition assay is essential. This protocol provides a self-validating framework for determining the compound's potency (IC₅₀).

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against interferon-gamma (IFN-γ) induced IDO1 activity in a human cancer cell line (e.g., HCT116 or HeLa).

Methodology:

-

Cell Culture:

-

Culture HCT116 human colorectal cancer cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seed cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound (methyl 6-amino-1H-indazole-1-carboxylate) in DMSO.

-

Perform serial dilutions in the culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.

-

-

Cell Treatment and IDO1 Induction:

-

Remove the old medium from the cells.

-

Add 100 µL of medium containing the various concentrations of the test compound or controls to the respective wells.

-

To induce IDO1 expression, add human IFN-γ to all wells (except the negative control) to a final concentration of 50 ng/mL.

-

Incubate the plate for 48-72 hours.

-

-

Kynurenine Measurement:

-

After incubation, carefully collect 70 µL of the supernatant from each well.

-

Add 35 µL of 30% trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer 50 µL of the protein-free supernatant to a new 96-well plate.

-

Add 50 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate at room temperature for 20 minutes. The reaction between the reagent and kynurenine will produce a yellow color.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance (from wells with no IFN-γ).

-

Plot the absorbance (proportional to kynurenine concentration) against the logarithm of the test compound concentration.

-

Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Safety, Handling, and Storage

Proper handling of indazole derivatives is crucial for laboratory safety. The following information is based on data from structurally similar amino-indazole compounds.[8][9]

Table 2: GHS Hazard and Safety Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |

| Precautionary Statements | P261: Avoid breathing dust.[8] P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[8]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, keep it in a cool, dark, and dry place, with recommended storage at 2-8°C.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]

References

-

Bentham Science. (2022, August 5). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

-

PubMed. (2023, July 15). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

-

RSC Publishing. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - 5-Amino-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

- 1. Methyl 6-amino-1H-indazole-3-carboxylate | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 6-amino-1H-indazole-7-carboxylic acid | 73907-95-6 | Benchchem [benchchem.com]

- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of the 6-Aminoindazole Scaffold

Abstract & Strategic Overview

The 6-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, FGFR, and ALK inhibitors) and GPCR ligands. However, its amphoteric nature and multiple nucleophilic sites present specific synthetic challenges.

This guide provides a high-fidelity workflow for derivatizing the exocyclic 6-amino group. Unlike simple anilines, the 6-aminoindazole system requires a rigorous protection strategy to prevent N1/N2 regiochemical scrambling and over-alkylation.

Key Technical Constraints:

-

Acidity: The N1-H proton is acidic (

), making it susceptible to deprotonation and competing alkylation. -

Nucleophilicity: The 6-amino group is electronically coupled to the electron-deficient pyrazole ring, rendering it less nucleophilic than a standard aniline (

). -

Regiochemistry: Direct alkylation often yields mixtures of N1, N2, and

products.

Decision Logic & Workflow

Successful derivatization relies on a "Protect-React-Deprotect" logic. Direct modification is only recommended for amide couplings under mild conditions. For alkylation or arylation, N1-protection is mandatory.

Visual 1: Synthetic Decision Tree

Caption: Logic flow for selecting the appropriate synthetic pathway based on the desired functionalization.

Detailed Experimental Protocols

Protocol A: N1-Protection (The Prerequisite)

Objective: Mask the acidic N1 nitrogen to direct reactivity solely to the 6-amino group. Recommended Group: Tetrahydropyranyl (THP). Rationale: THP is orthogonal to basic conditions used in Buchwald couplings and reductive aminations but is easily removed with mild acid.

Materials:

-

6-Aminoindazole (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

-

Dissolution: Dissolve 6-aminoindazole in anhydrous DCM (0.2 M concentration).

-

Addition: Add DHP followed by pTsOH at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (The N1-THP product is less polar than the starting material).

-

Quench: Wash with saturated

solution. -

Workup: Dry organic layer over

, filter, and concentrate. -

Validation:

NMR will show a characteristic methine proton for the THP group at

Protocol B: Reductive Amination (Synthesis of Secondary Amines)

Objective: Mono-alkylation of the 6-amino group.

Why this method? Direct

Materials:

-

N1-THP-6-aminoindazole (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

-

Imine Formation: Combine the amine and aldehyde in DCE. Add AcOH. Stir for 30–60 minutes at RT. Note: This pre-equilibrium is crucial for electron-deficient anilines.

-

Reduction: Add

in one portion. -

Monitoring: Stir for 2–16 hours. LCMS should show the

of the secondary amine. -

Workup: Quench with saturated

. Extract with DCM. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Buchwald-Hartwig Arylation (Synthesis of Biaryls)

Objective: Coupling the 6-amino group with an aryl halide.

Challenge: The 6-amino group is a poor nucleophile. Standard

Materials:

-

N1-THP-6-aminoindazole (1.0 equiv)

-

Aryl Bromide/Iodide (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand: BrettPhos or XantPhos (10 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add the amine, aryl halide, base, and ligand.[2]

-

Catalyst Addition: Add

last. Seal the vial. -

Heating: Heat to 90–100°C for 12–18 hours.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

-

Purification: Silica gel chromatography.

Mechanism & Regioselectivity Insight

The regioselectivity of the indazole ring is governed by tautomerism. In solution, the

Visual 2: Regioselectivity & Resonance

Caption: Competitive pathways for alkylation. N1-protection effectively shuts down the N1/N2 pathways, channeling reactivity to the 6-amino group.

QC & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Mixture of N1/N2 alkylation | Failed protection step or base too strong during coupling. | Ensure N1 is THP-protected before attempting 6-amino derivatization. Use mild bases ( |

| Low Yield in Reductive Amination | Poor imine formation due to low nucleophilicity of 6-NH2. | Increase activation time with Acetic Acid or use a stronger Lewis acid (e.g., |

| Pd Catalyst Death (Black precipitate) | Oxidation of catalyst or poisoning by free N1-H. | Ensure rigorous degassing (sparging) of dioxane. Verify N1 is protected (free N1-H can coordinate Pd). |

| Incomplete Deprotection | THP group is stubborn. | Switch from aqueous HCl to Trifluoroacetic acid (TFA) in DCM (1:1) at RT. |

References

-

Regioselective Synthesis of Indazoles

-

Buchwald-Hartwig on Heterocycles

- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

- Significance: Defines BrettPhos and XantPhos as superior ligands for electron-deficient anilines like 6-aminoindazole.

-

Kinase Inhibitor Applications

- Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)." Journal of Medicinal Chemistry, 2008.

- Significance: Demonstrates the utility of the amino-indazole scaffold in FDA-approved drugs.

-

Reductive Amination Methodology

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

- Significance: The gold-standard protocol for synthesizing secondary amines

Sources

HPLC purification methods for methyl 6-amino-1H-indazole-1-carboxylate analogs

Application Note: HPLC Purification Methods for Methyl 6-amino-1H-indazole-1-carboxylate Analogs

Introduction & Chemical Context

The purification of methyl 6-amino-1H-indazole-1-carboxylate and its analogs presents a distinct set of chromatographic challenges derived from the molecule's "push-pull" electronic structure.

Unlike simple indazoles, this scaffold contains two conflicting functionalities:

-

6-Amino Group: A basic center (pKa ~3.5–4.[1]5) that demands pH control to prevent peak tailing.

-

N1-Methyl Carboxylate (Carbamate): An electron-withdrawing protecting group on the pyrazole nitrogen.[1] While generally more stable than simple esters, N1-carbamoyl indazoles possess a unique reactivity profile.[1] The N1-N2 bond reduces the resonance stabilization typical of amides, making the carbamate moiety susceptible to hydrolysis under strongly basic conditions or prolonged exposure to strong acids.

This guide outlines a robust, self-validating purification strategy that balances the need for high resolution (separation of regioisomers and synthetic byproducts) with the chemical stability of the target.

Physicochemical Profiling & Column Selection

Effective separation relies on exploiting the specific interactions of the analyte.

| Property | Implication for HPLC |

| Basicity (6-NH₂) | The amine will be protonated at pH < 3.[1]0. Residual silanols on older silica supports will cause severe tailing.[1] Action: Use end-capped columns or mobile phase modifiers (TFA/TEA). |

| Hydrophobicity | The indazole core is moderately hydrophobic. Action: C18 is sufficient for retention, but may lack selectivity for structural isomers. |

| Regioisomerism | Synthesis often yields mixtures of N1- and N2-alkylated products.[1] Action: Fluorinated stationary phases (PFP) offer superior π-π selectivity for separating these isomers compared to C18.[1] |

| Stability | N1-Carbamate is base-labile.[1] Action: Avoid pH > 8.0. Minimize residence time in strong acid (pH < 2.0). |

Stationary Phase Decision Matrix

-

Primary Choice (General Analogs): C18 (High Carbon Load, End-capped) .[1]

-

Why: Robust, reproducible, and scalable. Excellent for separating lipophilic impurities.[1]

-

-

Secondary Choice (Regioisomers/Polar Analogs): Pentafluorophenyl (PFP) .

-

Why: The fluorine atoms create a distinct electrostatic potential surface that interacts strongly with the electron-rich indazole core and the basic amine, often resolving N1/N2 isomers that co-elute on C18.[1]

-

Analytical Method Development (Scouting)

Before scale-up, an analytical method must be established to verify purity and stability.[1]

Mobile Phase Strategy

-

Buffer A: Water + 0.1% Formic Acid (pH ~2.7).

-

Buffer B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Rationale: MeCN has lower viscosity than Methanol, allowing higher flow rates and lower backpressure.

-

Critical Warning: Do NOT use high pH buffers (e.g., Ammonium Bicarbonate, pH 10). While high pH suppresses amine ionization and improves loading, it will rapidly hydrolyze the N1-carboxylate to the parent 6-aminoindazole.[1]

Protocol 1: Analytical Gradient (Generic)

-

Column: C18, 4.6 x 100 mm, 3.5 µm (e.g., XBridge or equivalent).

-

Temperature: 40°C (Improves mass transfer for basic amines).

-

Detection: UV 254 nm (aromatic) & 220 nm (amide bond).

| Time (min) | % Buffer B | Event |

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Injection |

| 10.0 | 95 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

Preparative Scale-Up Protocol

This protocol is designed for the purification of 100 mg to 1 g of crude material.

Step 1: Sample Preparation

-

Solvent: Dissolve crude in DMSO:Methanol (1:1). Avoid pure DMSO if possible to prevent peak distortion (viscous fingering).

-

Filtration: Mandatory 0.45 µm PTFE filter.[1] Particulates will clog the prep column frit instantly.

-

Concentration Check: Target 50–100 mg/mL.

Step 2: Linear Scale-Up Calculation

To transfer the analytical method to prep, use the Gradient Scaling Factor :

Recommended Prep Column:

-

Dimensions: 19 x 150 mm, 5 µm C18.

-

Flow Rate: 20 mL/min.[1]

Step 3: The "Focused Gradient"

Instead of a full 5–95% run, use a focused gradient centered on the target peak to maximize resolution and loading capacity.

-

Run analytical scout.[1] Let's say the target elutes at 40% B .

-

Design Prep Gradient: Start at 30% B, ramp to 50% B over 10 minutes.

Step 4: Post-Purification Workup (CRITICAL)

The N1-carbamate is susceptible to hydrolysis during the concentration of acidic fractions.[1]

-

Pool Fractions: Immediately after collection.

-

Neutralization (Optional but Recommended): If using TFA, neutralize fractions with a small amount of dilute Ammonium Acetate or bicarbonate before evaporation. For Formic acid, this is less critical but good practice.

-

Lyophilization: Preferred over rotovap to minimize thermal stress.[1]

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the purification of indazole analogs.

Figure 1: Decision tree for the purification of amino-indazole analogs, prioritizing resolution and peak shape.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Split Peaks | Regioisomers (N1 vs N2) | Switch to a PFP (Pentafluorophenyl) column. The F-ring interacts with the electron-deficient indazole core differently depending on substitution. |

| Broad/Tailing Peaks | Silanol interactions with 6-NH₂ | Increase buffer strength (e.g., 10mM Ammonium Formate instead of 0.1% FA) or switch to 0.05% TFA. |

| New Peak in Fraction | Hydrolysis of N1-Carbamate | The ester is hydrolyzing.[1] Stop using basic buffers. Keep fractions cold (4°C). Lyophilize immediately. |

| Fronting Peak | Column Overload | Reduce injection volume or concentration.[1] Use "At-Column Dilution" if solubility is poor.[1] |

References

-

Separation of Aminoindazole Regioisomers. SIELC Technologies. Application of mixed-mode and reverse-phase chromatography for indazole derivatives.

-

Stability of Carbamates in Drug Design. Journal of Medicinal Chemistry. Discusses the hydrolytic stability of N-substituted carbamates and their use as prodrugs.

-

Indazole Chemistry & Properties. PubChem Compound Summary: 6-Aminoindazole.[1][4] Provides pKa and solubility data essential for method development.

-

HPLC Method Development for Basic Pharmaceuticals. ResearchGate. General strategies for handling basic amines (like the 6-amino group) in low pH reverse-phase chromatography.

Sources

Application Note: Analytical Monitoring of Methyl 6-amino-1H-indazole-1-carboxylate Reactions

Executive Summary

Methyl 6-amino-1H-indazole-1-carboxylate (M6AIC) is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural utility relies on two distinct functionalities: the C6-primary amine , which serves as a nucleophilic handle for library construction, and the N1-methyl carbamate , which acts as a protecting group to lock the indazole tautomerism and direct regioselectivity.

The Analytical Challenge: Monitoring reactions of M6AIC requires a dual-focus strategy:

-

Conversion Efficiency: Tracking the consumption of the polar C6-amine.

-

Scaffold Integrity: Ensuring the labile N1-carbamate survives the reaction conditions (particularly basic environments).

This guide provides validated protocols for HPLC-MS, TLC, and NMR monitoring, emphasizing the detection of the "silent" N1-hydrolysis impurity often missed in standard screens.

Chemical Properties & Critical Quality Attributes (CQAs)

Understanding the physicochemical properties is prerequisite to method design.

| Property | Value / Characteristic | Analytical Implication |

| Structure | Indazole core, C6-NH₂, N1-COOMe | Amphoteric nature; retains on C18 but requires pH control. |

| pKa (Amine) | ~3.5 - 4.5 (Aniline-like) | Low basicity. Requires acidic mobile phase for sharp peaks. |

| LogP | ~1.8 (Estimated) | Moderate hydrophobicity. Elutes early in RP-HPLC. |

| UV Chromophore | Indazole Ring | Strong absorbance at 254 nm and ~300 nm. |

| Stability Risk | N1-Carbamate | High Risk: Hydrolysis in aqueous base (pH > 10) or nucleophilic solvents. |

Analytical Workflow: The "Dual-Path" Strategy

The following flowchart illustrates the decision logic for monitoring reactions involving M6AIC. Note the specific check for N1-deprotection.

Caption: Workflow prioritizing the detection of N1-carbamate loss (Mass - 58 Da) alongside product formation.

Method 1: High-Performance Liquid Chromatography (LC-MS)

This is the gold standard for quantitative conversion and impurity profiling.

Mechanistic Rationale[1][2]

-

Stationary Phase: A C18 column is sufficient, but "Polar Embedded" groups (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) provide better retention for the polar starting amine.

-

Mobile Phase pH: An acidic modifier (0.1% Formic Acid) is mandatory.

-

Reason 1: Protonates the C6-amine, preventing peak tailing caused by interaction with residual silanols.

-

Reason 2: Stabilizes the N1-carbamate (which is acid-stable but base-labile).

-

-

Detection:

-

UV: 254 nm (Universal) and 290 nm (Specific to Indazole).

-

MS: ESI Positive Mode. The amine protonates easily

.

-

Standard Protocol

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% B (0-1 min) |

| Temperature | 40°C |

| Injection Vol | 5 µL |

Impurity Markers (What to look for)

| Compound | Description | Relative RT | Mass Shift ( |

| M6AIC (SM) | Starting Material | 1.00 (Ref) | 0 |

| Product (P) | Amide/Amine | > 1.00 (Late) | +R (Variable) |

| Impurity A | N1-Des-methyl carboxylate | < 1.00 (Early) | -58 Da |

| Impurity B | Bis-acylation (N1 + C6) | >> 1.00 (Very Late) | +2R |

Critical Warning: If you observe a peak eluting earlier than your starting material with a mass difference of -58 Da, your reaction conditions are too basic, and you have cleaved the protecting group.

Method 2: Rapid Thin Layer Chromatography (TLC)

For quick checks during synthesis, TLC is effective if specific stains are used.

-

Stationary Phase: Silica Gel 60 F254.

-

Eluent: 5% Methanol in Dichloromethane (DCM). Note: Pure EtOAc/Hexane often trails the polar amine.

-

Visualization:

-

UV (254 nm): All indazole species will quench fluorescence (appear dark).

-

Ninhydrin Stain:

-

Starting Material: Turns Red/Purple (Free primary amine).

-

Product (Amide):No Color (or very faint).

-

N1-Deprotected Impurity: Turns Red/Purple (Free amine is still present).

-

-

Protocol: Dip the plate in Ninhydrin solution and heat with a heat gun until spots appear. The disappearance of the red spot indicates consumption of the amine.

Case Study: Monitoring an Amide Coupling

Scenario: Reaction of M6AIC with Benzoyl Chloride to form the benzamide derivative.

Sample Preparation (Quenching)

-

Incorrect: Quenching with 1M NaOH. (Causes N1-hydrolysis).

-

Correct: Quench reaction aliquot into 1:1 Water/Acetonitrile buffered with 0.1% Formic Acid .

Interpretation of Data

Upon injection into the LC-MS system described in Section 4.2:

-

T=0 min: Single peak at RT 3.2 min (MW 191,

). -

T=1 hr:

-

Peak A (RT 3.2 min): Diminished.

-

Peak B (RT 5.8 min): New major peak. Mass = 191 + 105 (Benzoyl) - 1 (H) = 295.

. -

Check: Is there a peak at RT 2.5 min with Mass 134? (191 - 58 + 1). If yes, the base (e.g., TEA/DIPEA) concentration is too high or temperature is uncontrolled.

-

Troubleshooting & Stability Guide

The N1-methyl carbamate is not an inert spectator; it is a chemical handle.

Caption: Stability pathways showing the risk of N1-deprotection during reaction or workup.

Common Failure Modes:

-

Nucleophilic Attack: Using primary amines (e.g., methylamine) as reagents can lead to trans-amidation at the N1-position, removing the carbamate.

-

Thermal Instability: Heating >100°C in DMF/DMSO can cause thermal decarboxylation of the carbamate.

References

-

Indazole Synthesis & Properties

- Topic: General reactivity of 1H-indazoles and N1-protection str

- Source:Journal of Organic Chemistry, "Regioselective alkylation of a vers

-

Analytical Method Development

- Topic: HPLC separation of polar aniline deriv

- Source:BenchChem Application Notes, "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds."

-

Kinase Inhibitor Chemistry

- Topic: Use of amino-indazoles in drug discovery (Pazopanib/Axitinib analogs).

- Source:Journal of Medicinal Chemistry (via PMC)

-

Stability of Carbamates

- Topic: Hydrolysis rates of N-methoxycarbonyl protecting groups in heterocycles.

- Source:Organic & Biomolecular Chemistry, "Recent Advances in Synthetic Str

Application Note: Strategic Deployment of Methyl 6-Amino-1H-Indazole-1-Carboxylate in Fragment-Based Screening

This detailed guide addresses the strategic application of Methyl 6-amino-1H-indazole-1-carboxylate (CAS: 500881-33-4) in Fragment-Based Drug Discovery (FBDD).

Introduction: The "Tautomer-Lock" Strategy

In fragment-based screening, the indazole scaffold is a privileged structure, particularly for kinase and dehydrogenase targets, due to its ability to mimic the adenine ring of ATP. However, unsubstituted indazoles present a thermodynamic challenge: they exist in a dynamic equilibrium between 1H- and 2H-tautomers , which can complicate binding affinity measurements and X-ray crystallographic interpretation.

Methyl 6-amino-1H-indazole-1-carboxylate represents a sophisticated "Tautomer-Locked" fragment. By capping the N1-nitrogen with a methyl carboxylate (carbamate) group, this fragment serves three critical functions:

-

Tautomer Stabilization: It locks the aromatic system into a fixed electronic state, reducing the entropic penalty of binding if the protein prefers the 1H-like geometry.

-

Solubility Enhancement: The ester disrupts the strong intermolecular hydrogen bond network typical of bare indazoles, significantly improving solubility in DMSO and assay buffers—a critical parameter for high-concentration fragment screening (100 µM – 1 mM).

-

Vector Exploration: The N1-carboxylate probes hydrophobic pockets or solvent-exposed regions often inaccessible to the parent scaffold, while the 6-amino group remains a versatile vector for growing the fragment into the hinge region or catalytic lysine.

Physicochemical Profile

| Property | Value | Implication for Screening |

| MW | 191.19 Da | Ideal "Rule of 3" fragment (<300 Da). |

| cLogP | ~1.2 | Optimal lipophilicity range; low risk of non-specific aggregation. |

| H-Bond Donors | 1 (NH2) | The 6-amino group acts as a key hinge-binder. |

| H-Bond Acceptors | 4 | Includes N2, Carbonyl O, Ether O, Amino N. |

| PSA | ~65 Ų | Good permeability surrogate; polar enough for solubility. |

Critical Stability & Quality Control (Pre-Screening)

Warning: The N1-methoxycarbonyl group is a carbamate. While more stable than an acetyl group, it is susceptible to hydrolysis under basic conditions or in the presence of strong nucleophiles.

Self-Validating QC Protocol: Before any screening campaign, you must verify that your stock solution contains the intact ester and not the deprotected 6-aminoindazole.

-

Dissolution: Dissolve the solid to 100 mM in anhydrous d6-DMSO .

-

T0 NMR Check: Acquire a 1H-NMR.

-

Diagnostic Signal: Look for the methyl ester singlet (~4.0 ppm) and the downfield shift of the H7 proton (due to the carbonyl anisotropy).

-

Contaminant Signal: Deprotected 6-aminoindazole will lack the methyl singlet and show a broad NH signal >10 ppm.

-

-

Buffer Stability Test: Dilute to 1 mM in your assay buffer (e.g., PBS pH 7.4). Incubate for 24 hours at RT. Analyze by LC-MS.

-

Pass Criteria: >95% Intact Mass (M+H = 192.2).

-

Fail Criteria: Appearance of Parent Mass (M+H = 134.1).

-

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is the preferred method for this fragment due to its ability to detect weak transient interactions and validate binding stoichiometry.

A. Experimental Setup

-

Instrument: Biacore 8K or S200 (or equivalent).

-

Sensor Chip: CM5 or Streptavidin (SA) depending on protein tagging.

-

Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20).

-

Critical: Avoid buffers with primary amines (Tris) if high pH is required, though pH 7.4 is safe for this carbamate.

-

-

DMSO: Match running buffer DMSO exactly to sample DMSO (typically 2-5%).

B. Screening Workflow

-

Clean Screen: Inject the fragment at 200 µM to check for "sticky" behavior (square wave binding is desired; slow dissociation suggests non-specific aggregation).

-

Dose Response: Run a 5-point concentration series (e.g., 12.5 µM to 200 µM).

-

Analysis: Calculate

using a steady-state affinity model.-

Validation: The

should match the theoretical

-

Hit-to-Lead Evolution Strategy

Once binding is confirmed, the methyl 6-amino-1H-indazole-1-carboxylate serves as a versatile starting point. The strategy involves two parallel tracks: Vector Growth and Core Validation .

Track 1: The "De-protection" Validation

You must determine if the N1-carboxylate is essential for binding or just a passenger.

-

Experiment: Screen the deprotected parent (6-aminoindazole ) and the N1-Methyl analog (Methyl 6-amino-1-methyl-1H-indazole).

-

Outcome A: If the parent binds with equal affinity, the Carboxylate was just a solubilizing group. You can remove it to save MW.

-

Outcome B: If the parent loses affinity, the Carboxylate is making specific contacts (e.g., in the ribose pocket of a kinase). Retain it or optimize it to a urea/amide.

Track 2: Growing from the 6-Amino Handle

The 6-amino group is electronically coupled to the indazole core and is an excellent nucleophile for library expansion.

-

Reaction Class 1: Amide Coupling

-

Reagents: Carboxylic acids (R-COOH), HATU, DIPEA.

-

Target: Access adjacent hydrophobic pockets (e.g., Gatekeeper residue in kinases).

-

-

Reaction Class 2: Reductive Amination

-

Reagents: Aldehydes (R-CHO), NaBH(OAc)3.

-

Target: Flexible linkers to solvent channels.

-

-

Reaction Class 3: Urea Formation

-

Reagents: Isocyanates (R-NCO).

-

Target: H-bond acceptor/donor pairs for "DFG-out" pockets.[1]

-

Visualizing the Workflow

The following diagram illustrates the decision logic for using this specific fragment.

Caption: Decision tree for validating the N1-carboxylate role post-screening.

References

-

Vertex Pharmaceuticals. (2013). Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. ACS Medicinal Chemistry Letters. Link

-

Sunesis Pharmaceuticals. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Link

-

BLD Pharm. (2024). Product Analysis: Methyl 6-amino-1H-indazole-1-carboxylate (CAS 500881-33-4). Link

-

ResearchGate. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Link

-

National Institutes of Health (NIH). (2011). Identification of small molecules that selectively inhibit fluconazole-resistant Candida albicans. Probe Reports from the NIH Molecular Libraries Program. Link

Sources

Technical Support Center: Synthesis of Methyl 6-Amino-1H-indazole-1-carboxylate

Welcome to the dedicated technical support guide for the synthesis of methyl 6-amino-1H-indazole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its regioselective functionalization is key to unlocking its potential.[1] This guide provides in-depth, experience-driven advice to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of methyl 6-amino-1H-indazole-1-carboxylate, presented in a question-and-answer format to directly tackle your experimental queries.

Question 1: I am getting a very low yield of the desired N1-carboxylate product. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis are most commonly attributed to three factors: incomplete reaction, formation of the undesired N2-isomer, and side reactions involving the 6-amino group.

-

Incomplete Reaction: The N-carboxylation of the indazole ring requires complete deprotonation of the N-H group. If the base is not strong enough or if there is residual moisture in your reaction, the reaction may not go to completion.

-

Formation of the N2-Isomer: While the N1-substituted indazole is generally the thermodynamically more stable product, the N2-isomer can form under certain conditions.[3] The ratio of N1 to N2 products is highly dependent on the reaction conditions.[3]

-

Solution: To favor the N1-isomer, it is recommended to run the reaction under conditions that allow for thermodynamic equilibration.[2] This often involves using a polar aprotic solvent like DMF and allowing the reaction to stir for a sufficient amount of time. Some studies have shown that the combination of NaH in THF is highly selective for N1 alkylation.[3]

-

-

Side Reactions at the 6-Amino Group: The free amino group is nucleophilic and can react with your carboxylating agent (e.g., methyl chloroformate), leading to the formation of a carbamate at the amino position.

-

Solution: It is highly recommended to protect the 6-amino group before proceeding with the N-carboxylation step. A suitable protecting group would be one that is stable to the basic conditions of the N-carboxylation and can be removed without affecting the methyl carboxylate. The tert-butyloxycarbonyl (Boc) group is an excellent choice.[4][5]

-

Question 2: I am observing a mixture of N1 and N2 isomers in my final product. How can I improve the regioselectivity for the N1 position?

Answer: Achieving high N1 regioselectivity is a common challenge in indazole chemistry. The following factors can be optimized to favor the formation of the desired N1-isomer:

-

Choice of Base and Solvent: As mentioned, the combination of a strong base and an appropriate solvent is critical. For N1-selectivity, NaH in THF has been shown to be effective.[3] The rationale is that the sodium cation may coordinate with the N2 nitrogen, sterically hindering attack at that position and directing the electrophile to N1.

-

Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes improve selectivity by favoring the kinetic product. However, for indazoles, the N1-isomer is often the thermodynamic product, so allowing the reaction to proceed at room temperature or slightly elevated temperatures for a longer duration might favor its formation through equilibration.[2]

-

Nature of the Electrophile: While you are using a carboxylating agent, the principles from N-alkylation studies are relevant. The steric bulk of the electrophile can influence regioselectivity. However, with methyl chloroformate, this is less of a factor.

-

Substituent Effects: The electronic nature of substituents on the indazole ring can influence regioselectivity. In your case, the electron-donating amino group at the 6-position might slightly influence the electron density at N1 and N2. Protecting the amino group can also alter its electronic influence.

Question 3: I am having difficulty purifying my final product. What are the common impurities and what is the best purification strategy?

Answer: The primary impurities are likely the starting material (6-amino-1H-indazole), the N2-isomer (methyl 6-amino-2H-indazole-2-carboxylate), and any byproducts from the deprotection step if a protecting group was used.

-

Common Impurities:

-

Unreacted 6-amino-1H-indazole: This can be removed by column chromatography.

-

N2-isomer: This is often the most challenging impurity to separate from the desired N1-isomer due to their similar polarities.

-

Byproducts from deprotection: If you used a Boc protecting group, the byproducts of its removal with an acid like trifluoroacetic acid (TFA) are volatile and can usually be removed under high vacuum.

-

-

Purification Strategy:

-

Column Chromatography: This is the most effective method for separating the N1 and N2 isomers. A careful selection of the solvent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Monitor the fractions closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove minor impurities and obtain a highly pure product.

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing methyl 6-amino-1H-indazole-1-carboxylate?

A1: The most reliable and high-yielding approach involves a three-step sequence starting from commercially available 6-nitro-1H-indazole:

-

Reduction of the Nitro Group: The 6-nitro group is reduced to the 6-amino group. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[6]

-

Protection of the Amino Group: The 6-amino group is protected to prevent side reactions in the subsequent step. The use of a Boc protecting group is recommended.

-

N1-Carboxylation: The N-H of the indazole is deprotonated with a strong base, followed by reaction with methyl chloroformate to install the methyl carboxylate group at the N1 position.

-

Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions to yield the final product.

Q2: Why is it necessary to protect the 6-amino group?

A2: The amino group is a nucleophile and will compete with the indazole nitrogen for reaction with the electrophilic carboxylating agent (methyl chloroformate). This can lead to the formation of an undesired N-carbamate byproduct, which will lower the yield of your target molecule and complicate the purification process. Protecting the amino group ensures that the carboxylation occurs selectively at the desired indazole nitrogen.

Q3: What are the best conditions for the N1-carboxylation step to maximize yield and regioselectivity?

A3: Based on literature for N1-selective functionalization of indazoles, the following conditions are recommended:

| Parameter | Recommended Condition | Rationale | Reference |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that ensures complete deprotonation. | [2][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, allows for good solubility of the indazole anion. | [3] |

| Temperature | 0 °C to Room Temperature | Allows for controlled reaction and can favor the thermodynamic product. | [3] |

| Carboxylating Agent | Methyl Chloroformate | Readily available and effective electrophile for this transformation. |

Q4: How can I confirm that I have synthesized the correct N1-isomer and not the N2-isomer?

A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for distinguishing between the N1 and N2 isomers.

-

¹H NMR: The chemical shifts of the protons on the indazole ring will be different for the N1 and N2 isomers. Specifically, the proton at the C7 position is often significantly deshielded in the N1-isomer compared to the N2-isomer due to the anisotropic effect of the carbonyl group of the carbamate.

-

¹³C NMR: The chemical shifts of the carbons in the indazole ring will also differ between the two isomers.

-

NOE (Nuclear Overhauser Effect) NMR: An NOE experiment can show through-space correlations between the methyl protons of the carboxylate group and the proton at the C7 position of the indazole ring, which would be expected for the N1-isomer but not the N2-isomer.

-

X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide unambiguous structural confirmation.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1H-indazole

This protocol is adapted from a general procedure for the reduction of nitroindazoles.[6]

-

In a flask suitable for hydrogenation, dissolve 6-nitro-1H-indazole (1 eq.) in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 6-amino-1H-indazole as a solid. This product is often pure enough for the next step without further purification.

Protocol 2: Boc-Protection of 6-Amino-1H-indazole

-

Dissolve 6-amino-1H-indazole (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (Et₃N) (1.2 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1H-indazol-6-yl)carbamate.

Protocol 3: N1-Carboxylation of Boc-protected 6-Amino-1H-indazole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of tert-butyl (1H-indazol-6-yl)carbamate (1 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl chloroformate (1.1 eq.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 6-((tert-butoxycarbonyl)amino)-1H-indazole-1-carboxylate.

Protocol 4: Deprotection of the 6-Amino Group

-

Dissolve the Boc-protected product from the previous step in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the product into the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure methyl 6-amino-1H-indazole-1-carboxylate.

Visualizations

Caption: Troubleshooting decision tree for low yield.

References

- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.

- Regioselectivity issues in the functionaliz

- Methyl 6-amino-1H-indazole-3-carboxyl

- Synthesis of 1H-Indazoles via Silver(I)

- Synthesis of B.

- Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. (2019). Organic Chemistry Portal.

- Methyl 1H-imidazole-1-carboxyl

- (IUCr)

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.

- 6-Aminoindazole synthesis. (n.d.). ChemicalBook.

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- 73907-98-9 | Methyl 6-amino-1H-indazole-7-carboxyl

- practical synthesis of 1h-indazole-3-carboxylic acid and its deriv

- 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). PMC.

- Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. (n.d.). Benchchem.

- 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.

- 73907-95-6 | 6-Amino-1H-indazole-7-carboxylic acid. (n.d.). ChemScene.

- Transformation of the Carboxyl Group of an Amino Acid to Variously Substituted Imidazoles through a Davidson-Type Heterocyclization | Request PDF. (2025).

- Amino Acid-Protecting Groups | Chemical Reviews. (2009).

Sources

- 1. Methyl 6-amino-1H-indazole-3-carboxylate | Benchchem [benchchem.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

optimization of reaction conditions for Boc protection of methyl 6-amino-1H-indazole-1-carboxylate

Ticket ID: IND-BOC-OPT-001 Subject: Optimization of reaction conditions for N-Boc protection of electron-deficient indazole amines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Substrate Analysis

User Context: You are attempting to install a tert-butoxycarbonyl (Boc) group on the exocyclic amine at the C6 position of Methyl 6-amino-1H-indazole-1-carboxylate .

Substrate Profile:

-

Position 1 (N1): Methyl carboxylate (Ester/Carbamate-like). This is an Electron Withdrawing Group (EWG) .

-

Position 6 (C6): Primary amine (

).

Chemical Challenge: The N1-carboxylate exerts a strong electron-withdrawing effect on the indazole ring, significantly reducing the nucleophilicity of the C6-amine compared to a standard aniline. Furthermore, the N1-carboxylate is potentially labile under harsh basic conditions (hydrolysis) or in the presence of strong nucleophiles (aminolysis).

Strategic Goal: Achieve complete conversion to the mono-Boc product while preventing:

-

Bis-Boc formation (over-reaction).

-

N1-deprotection (loss of the methyl carboxylate).

-

Stalled reaction (due to low nucleophilicity).

Standard Operating Procedure (The "Happy Path")

For this specific deactivated substrate, passive incubation with

Optimized Protocol

| Parameter | Recommendation | Rationale |

| Solvent | THF (Tetrahydrofuran) or DCM (Dichloromethane) | Indazoles have poor solubility in non-polar solvents. THF offers the best balance of solubility and reaction rate. |

| Reagent | 1.2 – 1.5 equivalents . A slight excess is necessary to drive the reaction of the deactivated amine. | |

| Base | DIPEA (Diisopropylethylamine) | 2.0 equivalents . Acts as a proton scavenger. Non-nucleophilic to protect the N1-ester. |

| Catalyst | DMAP (4-Dimethylaminopyridine) | 0.1 – 0.2 equivalents . Critical Component.[4][5][6] Forms the reactive |

| Temperature | 0°C | Start cold to control exotherm. Warm to RT. If conversion <50% after 4h, heat to 40°C. |

Step-by-Step Workflow

-

Dissolution: Dissolve methyl 6-amino-1H-indazole-1-carboxylate (1.0 eq) in anhydrous THF (

concentration). -

Base Addition: Add DIPEA (2.0 eq) at room temperature.

-

Reagent Addition: Cool to 0°C. Add

(1.2 eq) dissolved in a minimal amount of THF. -

Catalysis: Add DMAP (0.1 eq) in one portion.

-

Monitoring: Warm to Room Temperature (RT). Monitor via TLC/LCMS at 2 hours.

-

Checkpoint: If starting material remains, add additional DMAP (0.1 eq) and heat to 40°C.

-

-

Workup: Dilute with EtOAc. Wash with 0.5M citric acid (removes DMAP/DIPEA), followed by saturated

and brine. Dry over

Troubleshooting Guide (FAQ)

Issue 1: "The reaction is stuck at 60% conversion after 24 hours."

Diagnosis: Low Nucleophilicity.

The N1-EWG deactivates the C6-amine. The standard electrophile (

Corrective Action:

-

Increase Concentration: Run the reaction at

or -

Boost Catalysis: Increase DMAP to 0.5 eq .

-

Thermal Activation: Heat the reaction to 60°C in THF.

-

Warning: Do not exceed 65°C to avoid thermal degradation of the

or the N1-ester.

-

Issue 2: "I am observing a significant amount of Bis-Boc side product."

Diagnosis: Aggressive Acylation.

While the amine is deactivated, the mono-Boc product (carbamate) is still nucleophilic enough to react with excess activated

Corrective Action:

-

Stepwise Addition: Add

in portions (0.5 eq every hour). -

Selective Hydrolysis (Rescue): If Bis-Boc forms, treat the crude mixture with

in MeOH at RT for 30 minutes. The second Boc group on an aniline is much more labile than the first and can be selectively cleaved back to the mono-Boc product.

Issue 3: "The N1-methyl carboxylate group has disappeared (M-58 mass loss)."

Diagnosis: Nucleophilic Attack at N1. The N1-carboxylate is a "urea-like" linkage but can be cleaved by strong nucleophiles or bases.

Corrective Action:

-

Avoid Primary Amines: Do not use nucleophilic scavengers (like Tris-amine) during workup.

-

Avoid Strong Hydroxides: Do not use NaOH or LiOH for washes; they will hydrolyze the N1-ester. Use Citric Acid or Ammonium Chloride.

-

Check Solvent: Ensure the solvent is anhydrous. Hydroxide generated from wet basic conditions can attack the N1-carbonyl.

Visualizing the Process

A. Reaction Logic & Optimization Pathway

Caption: Decision tree for optimizing the Boc protection of deactivated indazole amines, addressing stalled kinetics and over-reaction.

B. Mechanistic Insight (DMAP Catalysis)

Caption: The catalytic cycle of DMAP is essential here. The "Activated Electrophile" overcomes the low nucleophilicity of the indazole amine.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (Chapter 7: Protection for the Amino Group).

-

Knölker, H. J., et al. (1996). "Mild and Efficient Boc Protection of Amines." Synlett, 1996(06), 502-504. (Describes DMAP catalysis for deactivated amines).

-

Meanwell, N. A. (2011). "The influence of heterocycles on the physicochemical and metabolic properties of drug candidates." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discussion on indazole electronic properties).

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006).[9] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines." Organic Letters, 8(15), 3259-3262. (Comparison of catalytic methods).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Methyl 6-amino-1H-indazole-3-carboxylate | Benchchem [benchchem.com]

- 4. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amino Protecting Groups Stability [organic-chemistry.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

troubleshooting guide for the synthesis of indazole derivatives

Technical Support Center: Synthesis of Indazole Derivatives

Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Section 1: Regioselectivity Issues in N-Alkylation and N-Arylation

The selective functionalization of the N1 versus the N2 position of the indazole ring is a frequent and critical challenge. The final regiochemical outcome is a result of a delicate balance between thermodynamics, kinetics, and the specific reaction conditions employed.[1]